N-(benzo[d][1,3]dioxole-5-carbonyl)-N-phenylpiperidine-1-carboxamide
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Overview
Description
Scientific Research Applications
- Application : BDMMBSH has been employed as a ligand for detecting the carcinogenic heavy metal ion, lead (Pb²⁺). Researchers developed a sensitive and selective Pb²⁺ sensor by depositing a thin layer of BDMMBSH on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF). The sensor exhibited excellent sensitivity and low limits of quantification (LOQ) and detection (LOD) for Pb²⁺ .
- Potential : Benzo[d][1,3]dioxole derivatives have shown promise in pharmaceutical applications. For instance, LASSBio-294, a bioactive compound containing this structural motif, demonstrated inotropic and vasodilatory effects .
- Evaluation : These compounds were evaluated for their antiproliferative activity against cancer cell lines, including CCRF-CEM, LNCaP, and MIA PaCa-2 .
- Examples : Various derivatives exhibit diverse biological effects, making them interesting candidates for further exploration .
Lead Detection Sensor
Pharmaceutical Research
Anticancer Agents
Biological Activity Modulation
Crystallography and Spectroscopy
Mechanism of Action
Target of Action
The primary target of N-(benzo[d][1,3]dioxole-5-carbonyl)-N-phenylpiperidine-1-carboxamide is the Transport Inhibitor Response 1 (TIR1) , an auxin receptor . This receptor plays a crucial role in plant growth and development by regulating the expression of auxin-responsive genes .
Mode of Action
The compound acts as an agonist to the TIR1 receptor, enhancing root-related signaling responses . It is recognized by TIR1 and significantly enhances the transcriptional activity of auxin response reporters . This interaction leads to changes in the cell cycle, causing cell cycle arrest at the S phase and inducing apoptosis in certain cancer cells .
Pharmacokinetics
The compound’s anticancer activity suggests it has sufficient bioavailability to exert its effects on target cells .
Result of Action
The compound’s action results in significant changes at the molecular and cellular levels. It causes cell cycle arrest at the S phase and induces apoptosis in certain cancer cells . It also enhances root growth in both Arabidopsis thaliana and Oryza sativa .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s anticancer activity may be influenced by the tumor microenvironment . .
properties
IUPAC Name |
N-(1,3-benzodioxole-5-carbonyl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19(15-9-10-17-18(13-15)26-14-25-17)22(16-7-3-1-4-8-16)20(24)21-11-5-2-6-12-21/h1,3-4,7-10,13H,2,5-6,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYSLWBOLAVSSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.